Dodeca-2,4-dienal

Catalog No.
S1944885
CAS No.
21662-15-7
M.F
C12H20O
M. Wt
180.29 g/mol
Availability
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Dodeca-2,4-dienal

CAS Number

21662-15-7

Product Name

Dodeca-2,4-dienal

IUPAC Name

dodeca-2,4-dienal

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

InChI

InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h8-12H,2-7H2,1H3

InChI Key

QKTZBZWNADPFOL-UHFFFAOYSA-N

SMILES

CCCCCCCC=CC=CC=O

Canonical SMILES

CCCCCCCC=CC=CC=O

Description

The exact mass of the compound Dodeca-2,4-dienal is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

Dodeca-2,4-dienal is an organic compound characterized by its structure as a straight-chain aldehyde with two double bonds located at positions 2 and 4 of a twelve-carbon chain. Its molecular formula is C12H20O\text{C}_{12}\text{H}_{20}\text{O} and it has a molecular weight of approximately 196.29 g/mol. The compound is recognized for its distinctive chemical properties, including its reactivity due to the presence of both the aldehyde functional group and the conjugated diene system. Dodeca-2,4-dienal is often studied in the context of organic synthesis and has potential applications in various fields, including pharmaceuticals and cosmetics .

Typical of aldehydes and conjugated dienes. These include:

  • Nucleophilic Addition Reactions: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Aldol Condensation: Under basic conditions, dodeca-2,4-dienal can undergo aldol condensation with itself or other aldehydes to form β-hydroxy aldehydes or α,β-unsaturated aldehydes.
  • Hydrogenation: The double bonds present in dodeca-2,4-dienal can be hydrogenated to form saturated compounds.
  • Rearrangements: The compound can also undergo rearrangements under specific conditions, altering its structure and functionality .

Research indicates that dodeca-2,4-dienal exhibits notable biological activities. It has been identified as having potential anti-inflammatory properties and may influence the endocannabinoid system, making it relevant in dermatological applications. Studies suggest that compounds derived from dodeca-2,4-dienal can be effective in treating conditions such as inflammation, itching, and allergic reactions when formulated into topical medications .

Dodeca-2,4-dienal can be synthesized through several methods:

  • Wittig Reaction: This involves the reaction of phosphonium ylide with an appropriate aldehyde precursor.
  • Cross-Coupling Reactions: Utilizing palladium catalysis for coupling reactions can yield dodeca-2,4-dienal from simpler starting materials.
  • Biocatalytic Methods: Recent studies have explored biocatalytic pathways for synthesizing dodeca-2,4-dienal from fatty acid substrates through enzymatic processes .
  • Traditional Organic Synthesis: Conventional methods involving the use of reagents like silver oxide have also been employed to synthesize this compound effectively .

Dodeca-2,4-dienal has diverse applications across various industries:

  • Pharmaceuticals: Due to its biological activities, it is being explored as a candidate for anti-inflammatory drugs.
  • Cosmetics: Its potential as a skin treatment agent makes it valuable in cosmetic formulations aimed at addressing skin irritations and allergies.
  • Flavoring Agents: The compound may also find applications in the food industry as a flavoring agent due to its unique aroma profile .

Interaction studies involving dodeca-2,4-dienal have focused on its role within biological systems and its interactions with various receptors. Notably, it has shown potential interactions with cannabinoid receptors (CB1 and CB2), which are crucial for modulating pain and inflammation responses. These interactions suggest that dodeca-2,4-dienal could be beneficial in therapeutic contexts where modulation of the endocannabinoid system is desired .

Dodeca-2,4-dienal shares structural similarities with several other compounds that feature conjugated double bonds and aldehyde functionalities. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Deca-2,4-dienalAldehydeShorter carbon chain; less complex reactivity
Undeca-2,4-dienalAldehydeSimilar functionality but longer chain
Dodeca-3-enalAldehydeDifferent position of double bond; distinct reactivity
Dodeca-2E,4E-Dienoic AcidAcidContains a carboxylic acid group; different reactivity pattern

Dodeca-2,4-dienal is unique due to its specific arrangement of double bonds which influences its reactivity and biological activity compared to these similar compounds. Its dual functionality as both an aldehyde and a conjugated diene sets it apart in terms of potential applications and interactions within biological systems .

XLogP3

4.3

Other CAS

21662-15-7

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

2,4-Dodecadienal, (2E,4Z)-: INACTIVE

Dates

Modify: 2023-07-22

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